2-Allyl-6-methoxynaphthalene
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Overview
Description
2-Allyl-6-methoxynaphthalene is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 6 are substituted with an allyl group and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allyl-6-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-halogenated-6-methoxynaphthalene with allyl alcohol. This reaction typically requires stirring the reactants for 1 to 50 hours in a non-aprotic solvent . Another method involves the use of metal triflates to promote the intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetyl-6-methoxynaphthalene , while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
2-Allyl-6-methoxynaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Allyl-6-methoxynaphthalene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound may undergo electron transfer processes that lead to the formation of reactive intermediates. These intermediates can then react further to produce the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-6-methoxynaphthalene
- 2-Methoxy-6-phenyl-hexahydro-1,3,5,7-tetraoxa-cyclopropa(a)naphthalene
- 2-(6-Bromo-2-methoxy-naphthalen-1-yl)-N-phenyl-acetamide
Uniqueness
2-Allyl-6-methoxynaphthalene is unique due to the presence of both an allyl group and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-methoxy-6-prop-2-enylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h3,5-10H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOTDYKJNEHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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